6-Hydroxy-8-(trifluoromethyl)quinoline
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Overview
Description
6-Hydroxy-8-(trifluoromethyl)quinoline is a chemical compound with the linear formula C10H6F3NO . It has a molecular weight of 213.16 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The InChI code for 6-Hydroxy-8-(trifluoromethyl)quinoline is 1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H . This indicates the presence of a quinoline core with a hydroxy group at the 6th position and a trifluoromethyl group at the 8th position.Physical And Chemical Properties Analysis
6-Hydroxy-8-(trifluoromethyl)quinoline is a solid at room temperature . It has a molecular weight of 213.16 and a linear formula of C10H6F3NO .Scientific Research Applications
- Researchers have explored derivatives of 6-Hydroxy-8-(trifluoromethyl)quinoline for their antimicrobial activity . These compounds could potentially serve as novel agents against bacterial, fungal, or viral infections.
- 6-Hydroxy-8-(trifluoromethyl)quinoline plays a role in the synthesis of analgesic compounds. For instance, it contributes to the preparation of floctafenine, an analgesic and anti-inflammatory drug .
- Fluorination of quinolines is an area of interest in medicinal chemistry. While 6-Hydroxy-8-(trifluoromethyl)quinoline itself is not directly mentioned, understanding its fluorinated counterparts sheds light on potential applications. Fluorinated quinolines exhibit diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects .
- Researchers use 6-Hydroxy-8-(trifluoromethyl)quinoline in computational chemistry programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These tools help visualize molecular simulations, aiding drug discovery and understanding molecular interactions .
Antimicrobial Properties
Synthesis of Analgesic Compounds
Fluorinated Quinolines
Simulation Visualizations
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
This compound is a heterocyclic building block and has been used in various chemical reactions .
Mode of Action
Quinoline compounds are known to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .
Biochemical Pathways
Quinoline compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant .
Result of Action
Quinoline compounds are known to have diverse biological activities, suggesting that they may interact with multiple cellular targets .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-8-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the
properties
IUPAC Name |
8-(trifluoromethyl)quinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYHOOSIBJQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-8-(trifluoromethyl)quinoline |
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